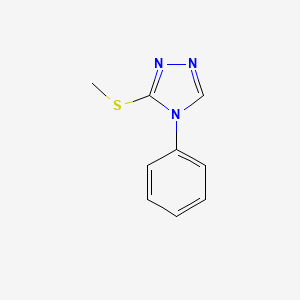

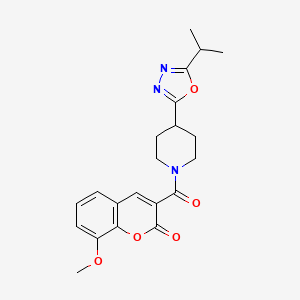

![molecular formula C14H22N4O5 B2928895 2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid CAS No. 1989638-26-7](/img/structure/B2928895.png)

2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid” is a nitrogenous compound with a molecular weight of 326.35 . It has a complex structure that includes a pyrrolidine ring, a triazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques . The single crystal of a similar compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation .科学的研究の応用

Synthesis and Building Blocks for Enantiomerically Pure Compounds

Research on the synthesis of novel electrophilic building blocks for the creation of enantiomerically pure compounds (EPCs) involves the preparation of derivatives through acetalization processes. For example, brominations of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids with N-Bromosuccinimide showcase the transformation into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid, highlighting the importance of such compounds in synthetic chemistry (Zimmermann & Seebach, 1987).

Carbonylation Catalysis

In the field of catalysis, research into the carbonylation of alcohols and ethers to form carboxylic acids and esters utilizes complex processes, like the Koch reaction. For instance, the carbonylation of methanol and dimethyl ether on acidic zeolites highlights the potential of such methodologies in the efficient production of acetic acid and methyl acetate, demonstrating the versatility of carbonylation reactions in industrial chemistry (Cheung et al., 2006).

Precursor Chelating Agents for Lanthanide Ions

The synthesis of precursor chelating agents for lanthanide ions, such as 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, underscores the significance of such compounds in enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging. This research illustrates the potential for cost-effective and convenient synthesis of complex chelating agents in medical imaging applications (Li, Winnard, & Bhujwalla, 2009).

Safety and Hazards

特性

IUPAC Name |

2-[4-[(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O5/c1-14(2,3)23-13(21)17-5-9(11(7-17)22-4)10-6-18(16-15-10)8-12(19)20/h6,9,11H,5,7-8H2,1-4H3,(H,19,20)/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZBWEJJKHQQGG-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)C2=CN(N=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C2=CN(N=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

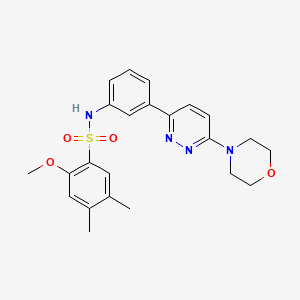

![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)

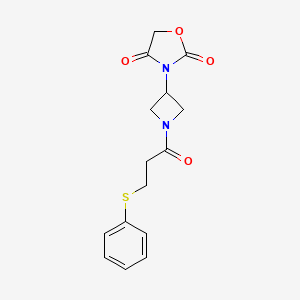

![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)

![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

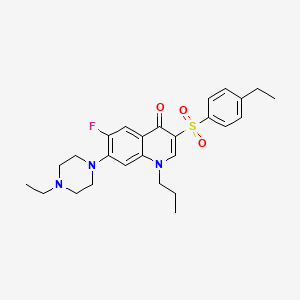

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)

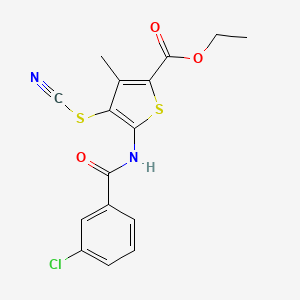

![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)